3-Chloro-5-methoxy-1,2,4-triazine
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Overview
Description
3-Chloro-5-methoxy-1,2,4-triazine is a heterocyclic compound that belongs to the triazine family. Triazines are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science. The presence of chlorine and methoxy groups in the triazine ring imparts unique chemical properties to this compound, making it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Chloro-5-methoxy-1,2,4-triazine can be synthesized through various methods. One common approach involves the reaction of 2,4-dichloro-6-methoxy-1,3,5-triazine with appropriate reagents under controlled conditions. The reaction typically requires a solvent such as dioxane or dichloroethane and a base like sodium carbonate . The reaction is carried out at elevated temperatures, often using microwave irradiation to enhance the reaction rate .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product. Industrial methods also focus on minimizing waste and improving the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-5-methoxy-1,2,4-triazine undergoes various chemical reactions, including nucleophilic substitution, oxidation, and reduction. The chlorine atom in the triazine ring is particularly reactive and can be replaced by other nucleophiles such as amines, thiols, and alkoxides .
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like primary amines and thiols are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to introduce additional functional groups into the triazine ring.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce specific functional groups within the compound.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield various substituted triazines with potential biological activity .
Scientific Research Applications
3-Chloro-5-methoxy-1,2,4-triazine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Chloro-5-methoxy-1,2,4-triazine varies depending on its application. In antimicrobial applications, the compound disrupts bacterial cell membranes and inhibits essential enzymes, leading to cell death . In anticancer research, it targets specific molecular pathways involved in cell proliferation and apoptosis .
Comparison with Similar Compounds
3-Chloro-5-methoxy-1,2,4-triazine can be compared with other triazine derivatives such as:
2,4-Dichloro-6-methoxy-1,3,5-triazine: Similar in structure but with different reactivity due to the presence of an additional chlorine atom.
2-Chloro-4,6-dimethoxy-1,3,5-triazine: Contains two methoxy groups, which influence its chemical properties and reactivity.
2,4,6-Triamino-1,3,5-triazine (Melamine): Widely used in the production of resins and plastics, with different applications compared to this compound.
The unique combination of chlorine and methoxy groups in this compound imparts distinct chemical properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C4H4ClN3O |
---|---|
Molecular Weight |
145.55 g/mol |
IUPAC Name |
3-chloro-5-methoxy-1,2,4-triazine |
InChI |
InChI=1S/C4H4ClN3O/c1-9-3-2-6-8-4(5)7-3/h2H,1H3 |
InChI Key |
FNXRXBQTZOFONQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CN=NC(=N1)Cl |
Origin of Product |
United States |
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